![molecular formula C15H10F3N3O B11793001 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline](/img/structure/B11793001.png)
4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline
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Overview
Description
4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring and an aniline group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.
Preparation Methods
The synthesis of 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline typically involves multiple steps. One common method includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazine with a carboxylic acid derivative, such as an ester or an acid chloride, under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Coupling with Aniline: The final step involves coupling the oxadiazole derivative with aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance:
- Synthesis and Testing : A series of oxadiazoles were synthesized and tested against multiple cancer cell lines, including melanoma, leukemia, and breast cancer. One derivative showed a growth inhibition percentage (GI%) of 68.89 against the CCRF-CEM cell line, outperforming established treatments like imatinib .
- Mechanism of Action : The mechanism often involves the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis. Compounds targeting TS have shown IC50 values ranging from 0.47 to 1.4 µM, indicating potent inhibitory effects .
Antioxidant Properties
The antioxidant activity of 4-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline has also been investigated:
- DPPH Assay : In studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, the compound exhibited promising antioxidant activity with an IC50 value of 15.14 μM . This suggests its potential use in formulations aimed at reducing oxidative stress.
Comparative Analysis of Biological Activities
Case Study 1: Anticancer Efficacy
A study synthesized various derivatives of oxadiazoles and tested them on a panel of cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced anticancer activity. For example, compound 6h demonstrated substantial efficacy across several cell lines with growth inhibition percentages exceeding those of traditional chemotherapeutics .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant properties, the compound was evaluated using both in vitro assays and computational models to predict its reactivity with free radicals. The findings suggested that its structure allows for effective radical scavenging capabilities, which could be beneficial in preventing oxidative damage in biological systems .
Mechanism of Action
The mechanism of action of 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline involves its interaction with specific molecular targets. For instance, in its role as an anti-cancer agent, the compound targets protein kinases, leading to the inhibition of kinase activity and subsequent induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity to its targets, thereby increasing its efficacy.
Comparison with Similar Compounds
Similar compounds to 4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline include:
4-(Trifluoromethyl)aniline: This compound shares the trifluoromethyl and aniline groups but lacks the oxadiazole ring, making it less complex and potentially less active in certain applications.
4-(Trifluoromethyl)phenol: This compound contains a trifluoromethyl group attached to a phenol ring, differing in its functional groups and reactivity.
4-(Trifluoromethyl)benzylamine:
The uniqueness of this compound lies in its combination of the trifluoromethyl group, oxadiazole ring, and aniline group, which together contribute to its diverse reactivity and wide range of applications.
Biological Activity
4-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antioxidant properties. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C11H8F3N3O
- Molecular Weight : 253.20 g/mol
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of oxadiazole derivatives, including the target compound. For instance:
- In vitro Studies : The compound was tested against various cancer cell lines including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancers. Notably, the derivative N-(4-(Trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) exhibited an impressive growth inhibition (% GI) against several cell lines at a concentration of 10 µM. The most sensitive cell lines included:
Antioxidant Activity
The antioxidant potential of the compound was evaluated using the DPPH assay. The compound showed promising results with an IC50 value of 15.14 µM, indicating its ability to scavenge free radicals effectively .
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of various oxadiazole derivatives compared to established anticancer agents:
Compound | Cell Line Tested | % Growth Inhibition | Reference |
---|---|---|---|
6h | NCI-H522 | 53.24 | |
Imatinib | Various | Variable | |
Doxorubicin | MCF-7 | Lower than oxadiazole derivatives |
The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example:
- Flow Cytometry Analysis : This analysis revealed that certain oxadiazole derivatives are potent inducers of apoptosis in MCF-7 cells through activation of p53 pathways and caspase cleavage .
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole compounds in cancer therapy:
- Case Study on Leukemia : A study demonstrated that a specific oxadiazole derivative showed greater cytotoxic activity than doxorubicin against human T acute lymphoblastic leukemia cell lines (CEM). The derivative exhibited sub-micromolar IC50 values .
- Breast Cancer Trials : In trials involving breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), certain derivatives showed comparable or superior activity to conventional chemotherapeutics .
Properties
Molecular Formula |
C15H10F3N3O |
---|---|
Molecular Weight |
305.25 g/mol |
IUPAC Name |
4-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]aniline |
InChI |
InChI=1S/C15H10F3N3O/c16-15(17,18)11-5-1-9(2-6-11)13-20-21-14(22-13)10-3-7-12(19)8-4-10/h1-8H,19H2 |
InChI Key |
QEPMVAXZXLFRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)N)C(F)(F)F |
Origin of Product |
United States |
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